3-(2,3-Dichlorophenyl)-2-methyl-1-propene

Description

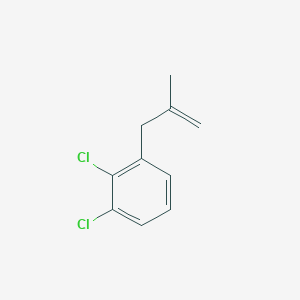

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2/c1-7(2)6-8-4-3-5-9(11)10(8)12/h3-5H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWIETZGVZXJOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes to 3 2,3 Dichlorophenyl 2 Methyl 1 Propene

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.orgslideshare.netresearchgate.net It involves breaking down the target molecule into simpler, commercially available precursors. wikipedia.org For 3-(2,3-dichlorophenyl)-2-methyl-1-propene, the primary disconnection points are the C-C bonds that form the backbone of the molecule.

Two logical retrosynthetic disconnections are:

Disconnection of the allylic C-C bond: This leads to a 2,3-dichlorobenzyl halide and an isobutenyl organometallic reagent. The corresponding synthetic equivalents would be 2,3-dichlorobenzyl bromide and an isobutenyl Grignard or organolithium reagent.

Disconnection of the vinylic C-C bond: This suggests a reaction between a 2,3-dichlorophenyl derivative and a three-carbon fragment. This can be achieved through several pathways, including Wittig-type reactions or cross-coupling reactions.

Key precursors identified through this analysis include:

2,3-Dichlorobenzaldehyde (B127699)

2,3-Dichlorobenzyl halides (e.g., bromide, chloride)

2,3-Dichlorophenylboronic acid

Isobutylene or its synthetic equivalents

The choice of synthetic route often depends on the availability of these precursors, desired yield, and stereoselectivity.

Classical Synthetic Approaches for Dichlorophenyl-Substituted Propenes

Classical methods for the formation of carbon-carbon bonds remain fundamental in organic synthesis.

Heck Reaction-based Syntheses and Variations

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for forming substituted alkenes. wikipedia.orgorganic-chemistry.orgyoutube.com In the context of synthesizing this compound, a Heck reaction could theoretically be employed by coupling a 2,3-dichlorophenyl halide with isobutylene. nih.gov

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst. wikipedia.orgnih.gov

| Reactants | Catalyst | Base | Solvent | Product |

| 2,3-dichloroiodobenzene, Isobutylene | Pd(OAc)₂ | K₂CO₃ | DMA | This compound |

This table represents a hypothetical Heck reaction for the target compound based on general principles. Specific conditions may vary.

Grignard or Organolithium Reagent Mediated Pathways

Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles used to form new carbon-carbon bonds. wikipedia.orgsigmaaldrich.comchemguide.co.uk A plausible route involves the reaction of a 2,3-dichlorobenzylmagnesium halide with acetone, followed by dehydration of the resulting tertiary alcohol.

Alternatively, an isobutenyl Grignard reagent could be reacted with 2,3-dichlorobenzaldehyde. However, the generation and use of isobutenyl Grignard reagents can be challenging. A more common approach is the reaction of a 2,3-dichlorobenzyl Grignard reagent, prepared from the corresponding 2,3-dichlorobenzyl halide and magnesium metal in an ether solvent like THF. patsnap.comyoutube.com

Reaction Scheme:

Formation of Grignard Reagent: 2,3-dichlorobenzyl chloride + Mg → 2,3-dichlorobenzylmagnesium chloride

Reaction with Ketone: 2,3-dichlorobenzylmagnesium chloride + Acetone → Intermediate tertiary alcohol

Dehydration: Intermediate tertiary alcohol + Acid catalyst → this compound

Wittig or Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its modifications are cornerstone methods for alkene synthesis from carbonyl compounds. wikipedia.orgmasterorganicchemistry.commnstate.edulibretexts.org To synthesize this compound, a Wittig reagent derived from isobutyltriphenylphosphonium bromide would react with 2,3-dichlorobenzaldehyde.

The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, employs phosphonate (B1237965) carbanions. wikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.net These are generally more nucleophilic than the corresponding Wittig ylides and often favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org For the synthesis of the target compound, a phosphonate ester such as diethyl isobutylphosphonate would be deprotonated with a strong base and then reacted with 2,3-dichlorobenzaldehyde. mdpi.com

| Reaction | Carbonyl Compound | Ylide/Phosphonate Precursor | Base | Product |

| Wittig | 2,3-Dichlorobenzaldehyde | Isobutyltriphenylphosphonium bromide | n-BuLi | This compound |

| HWE | 2,3-Dichlorobenzaldehyde | Diethyl isobutylphosphonate | NaH | This compound |

Modern Catalytic Approaches for Carbon-Carbon Bond Formation

Modern organic synthesis heavily relies on catalytic cross-coupling reactions, which offer high efficiency and functional group tolerance.

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Negishi)

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. researchgate.netorganic-chemistry.orglibretexts.orgwikipedia.orgdiva-portal.org To synthesize the target molecule, a Suzuki coupling could be performed between 2,3-dichlorophenylboronic acid and an isobutenyl halide or triflate. This method is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nrochemistry.comwikipedia.orglibretexts.orgorganic-chemistry.orgthalesnano.com A potential, albeit indirect, route to this compound would involve the Sonogashira coupling of 2,3-dichloroiodobenzene with 2-methyl-1-buten-3-yne, followed by selective hydrogenation of the alkyne.

Negishi Coupling: The Negishi coupling reaction pairs an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgnih.govyoutube.comnih.gov This reaction is known for its high functional group tolerance and reactivity. organic-chemistry.org A plausible synthetic route would be the coupling of a 2,3-dichlorobenzylzinc halide with 2-bromopropene.

| Coupling Reaction | Aryl Component | Coupling Partner | Catalyst System | Product |

| Suzuki | 2,3-Dichlorophenylboronic acid | Isobutenyl bromide | Pd(PPh₃)₄ / Base | This compound |

| Sonogashira (indirect) | 2,3-Dichloroiodobenzene | 2-Methyl-1-buten-3-yne | PdCl₂(PPh₃)₂ / CuI / Amine | Intermediate enyne |

| Negishi | 2,3-Dichlorobenzylzinc chloride | 2-Bromopropene | Pd(PPh₃)₄ or Ni(acac)₂ | This compound |

This table provides illustrative examples of modern cross-coupling reactions. Specific catalysts, ligands, and reaction conditions can be optimized for higher yields and selectivity.

Stereochemical Control in Propene Synthesis

Regioselectivity and Stereoselectivity Investigations

The regioselectivity of the synthesis is a critical aspect, particularly when starting with precursors like 1,2,3-trichlorobenzene (B84244) or 2,3-dichloro-substituted aromatic compounds. wikipedia.org Cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, or Heck reactions, are powerful tools for the formation of the carbon-carbon bond between the dichlorophenyl ring and the propene moiety. wikipedia.orgresearchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of a 2,3-dichlorophenylboronic acid with a suitable 2-methyl-1-propenyl partner, such as 2-methyl-1-propenyl bromide. The regioselectivity in Suzuki-Miyaura couplings of di- and poly-halogenated arenes can often be controlled by the choice of catalyst, ligands, and reaction conditions. mdpi.comresearchgate.netnsf.gov For instance, the relative reactivity of the C-X bonds can be influenced by both electronic and steric factors. In 2,3-dichlorophenyl derivatives, the chlorine atoms exert both inductive electron-withdrawing and resonance electron-donating effects, which can influence the site of oxidative addition of the palladium catalyst. Research on the Suzuki coupling of 2,3-dibromothiophene (B118489) has shown that regioselectivity can be achieved, providing a model for understanding similar systems. researchgate.net

Negishi Coupling: The Negishi coupling offers an alternative route, utilizing an organozinc reagent. wikipedia.orgorganic-chemistry.org The reaction of a 2,3-dichlorophenylzinc halide with a 2-methyl-1-propenyl halide in the presence of a palladium or nickel catalyst could yield the desired product. The regioselectivity of Negishi couplings can also be ligand-controlled, and studies on dichloroheteroarenes have demonstrated that specific ligand and catalyst systems can direct the coupling to a particular position. nsf.govnih.gov

Wittig Reaction: An alternative approach is the Wittig reaction, which would involve the reaction of 2,3-dichlorobenzaldehyde with an isopropylidene ylide, such as isopropyltriphenylphosphonium (B8661593) ylide. masterorganicchemistry.comumass.edunih.govnih.gov This method offers excellent control over the location of the double bond. The ylide is typically prepared from the corresponding phosphonium (B103445) salt by treatment with a strong base. masterorganicchemistry.com

In terms of stereoselectivity, the Wittig reaction's outcome (E/Z isomerism) depends on the nature of the ylide. wikipedia.org However, for the synthesis of a 1,1-disubstituted alkene like this compound, there is no E/Z isomerism to consider for the newly formed double bond.

Chiral Catalyst Applications in Asymmetric Synthesis

While the target molecule itself is not chiral, the introduction of a chiral center could be envisaged through asymmetric synthesis, for instance, by creating a chiral precursor. Asymmetric versions of the aforementioned coupling reactions and the Wittig reaction have been developed.

Asymmetric Suzuki-Miyaura Coupling: Chiral auxiliaries can be employed to control the stereochemistry of Suzuki-Miyaura reactions. nih.govacs.orgnih.govacs.org For example, a chiral auxiliary attached to the boronic acid or the aryl halide can induce diastereoselectivity in the coupling step.

Asymmetric Wittig Reaction: The use of chiral phosphines as catalysts in Wittig-type reactions can lead to the formation of enantioenriched alkenes. thieme-connect.comrsc.orgacs.orgresearchgate.net These catalysts can create a chiral environment that favors the formation of one enantiomer over the other. While not directly applicable to the synthesis of the achiral target molecule, these methods are relevant for the synthesis of chiral analogs.

Asymmetric Grignard Addition: If a synthetic route proceeds via a ketone intermediate, such as 1-(2,3-dichlorophenyl)propan-2-one, the asymmetric addition of a methyl Grignard reagent in the presence of a chiral ligand could generate a chiral tertiary alcohol precursor. This alcohol could then be dehydrated to form the target alkene.

Isolation and Purification Methodologies for Synthetic Products

The purification of the synthetic product, this compound, from the reaction mixture is a crucial step to obtain a compound of high purity. The choice of purification method depends on the physical properties of the product and the impurities present.

Flash Column Chromatography: This is a widely used technique for the purification of organic compounds. rochester.eduphenomenex.comorgsyn.orgchemicalforums.com The crude reaction mixture is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from byproducts and unreacted starting materials. For styrene (B11656) derivatives, flash chromatography is a common and effective purification method. acs.org

Gas Chromatography (GC): For the separation of volatile isomers, preparative gas chromatography can be a powerful tool. vurup.skstackexchange.comresearchgate.net This technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. It is particularly useful for separating constitutional isomers that may be difficult to resolve by other methods.

Distillation: If the product is a liquid with a sufficiently different boiling point from the impurities, distillation under reduced pressure (vacuum distillation) can be employed for purification.

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective method for purification.

The following table provides a summary of plausible synthetic methods and their key features:

| Synthetic Method | Reactants | Key Features | Potential Byproducts |

| Suzuki-Miyaura Coupling | 2,3-Dichlorophenylboronic acid, 2-Methyl-1-propenyl bromide | Palladium-catalyzed, good functional group tolerance. researchgate.netmdpi.comnih.gov | Homocoupling products, unreacted starting materials. |

| Negishi Coupling | 2,3-Dichlorophenylzinc halide, 2-Methyl-1-propenyl halide | Palladium or Nickel-catalyzed, can couple sp2-sp3 centers. wikipedia.orgorganic-chemistry.org | Reduced arene, isomeric coupling products. nih.gov |

| Wittig Reaction | 2,3-Dichlorobenzaldehyde, Isopropyltriphenylphosphonium ylide | Forms a C=C bond with defined regiochemistry. masterorganicchemistry.comumass.edu | Triphenylphosphine oxide, unreacted aldehyde. |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A comprehensive analysis using one-dimensional and two-dimensional NMR techniques would be required to assign the proton (¹H) and carbon (¹³C) signals of 3-(2,3-Dichlorophenyl)-2-methyl-1-propene and to establish its connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number of different types of protons and their chemical environments.

Aromatic Protons: The 2,3-dichlorophenyl group would exhibit a complex splitting pattern in the aromatic region (typically δ 7.0-7.5 ppm). The three protons on the aromatic ring would show coupling to each other, resulting in a series of doublets and triplets.

Vinyl Protons: The two protons of the terminal vinyl group (=CH₂) would likely appear as distinct singlets or narrowly split multiplets in the range of δ 4.8-5.2 ppm.

Allylic Protons: The two protons of the methylene group (-CH₂-) adjacent to the aromatic ring would be expected to resonate as a singlet or a finely split multiplet around δ 3.5-3.8 ppm.

Methyl Protons: The methyl group (-CH₃) attached to the double bond would give a characteristic singlet at approximately δ 1.8-2.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule.

Aromatic Carbons: The six carbons of the dichlorophenyl ring would appear in the aromatic region (δ 125-145 ppm). The carbons bearing the chlorine atoms would show distinct chemical shifts compared to the others.

Olefinic Carbons: The two carbons of the C=C double bond would be observed in the downfield region of the spectrum, typically between δ 110 and 150 ppm.

Allylic Carbon: The methylene carbon would resonate in the range of δ 35-45 ppm.

Methyl Carbon: The methyl carbon would appear in the upfield region, around δ 20-25 ppm.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is presented below.

| Proton Assignment | Predicted ¹H Chemical Shift (ppm) | Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0-7.5 (m) | Aromatic-C (C-Cl) | 130-135 |

| Vinyl-H | 4.8-5.2 (s) | Aromatic-C | 127-130 |

| Allylic-H | 3.5-3.8 (s) | Aromatic-C (C-CH₂) | 140-145 |

| Methyl-H | 1.8-2.2 (s) | Olefinic-C (quaternary) | 140-145 |

| Olefinic-C (=CH₂) | 110-115 | ||

| Allylic-C (-CH₂) | 35-45 | ||

| Methyl-C (-CH₃) | 20-25 |

Note: The actual chemical shifts and multiplicities would be dependent on the solvent and the specific electronic effects within the molecule.

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For instance, it would confirm the coupling between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the vinyl proton signals to the =CH₂ carbon signal.

For a molecule with potential for complex spectral overlap, advanced NMR pulse sequences could be employed. Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) could be used to identify all protons within a spin system, which would be particularly helpful for resolving the aromatic proton signals.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its molecular formula, C₁₀H₁₀Cl₂. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1.

| Ion | Calculated Exact Mass | Relative Abundance |

| [C₁₀H₁₀³⁵Cl₂]⁺ | 200.0210 | 100% (M) |

| [C₁₀H₁₀³⁵Cl³⁷Cl]⁺ | 202.0181 | ~65% (M+2) |

| [C₁₀H₁₀³⁷Cl₂]⁺ | 203.9982 | ~10% (M+4) |

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a unique fingerprint that can aid in structural elucidation. The fragmentation pathways can be rationalized based on the stability of the resulting carbocations and neutral losses.

Key expected fragmentation patterns would include:

Loss of a chlorine atom: A significant fragment would likely be observed corresponding to the loss of a chlorine atom ([M-Cl]⁺), leading to a more stable benzylic-allylic carbocation.

Loss of a methyl group: Fragmentation involving the loss of the methyl group ([M-CH₃]⁺) is also a plausible pathway.

Benzylic cleavage: Cleavage of the bond between the methylene group and the aromatic ring would result in the formation of a dichlorobenzyl cation or a methylpropene radical cation.

McLafferty rearrangement: While less likely for this specific structure, rearrangements could occur, leading to more complex fragmentation patterns.

The interpretation of these fragmentation patterns would provide confirmatory evidence for the proposed structure of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of this compound, MS/MS can provide valuable information about the connectivity of the molecule and the stability of its fragments.

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion of this compound would be subjected to collision-induced dissociation (CID). The fragmentation patterns are predictable based on the established principles of mass spectrometry for aromatic and halogenated compounds. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification.

The most likely fragmentation pathways would involve the cleavage of bonds that lead to the formation of stable carbocations. A primary fragmentation event would be the loss of a methyl radical (•CH₃) from the molecular ion, leading to a resonance-stabilized benzylic-type cation. Another significant fragmentation would be the cleavage of the C-C bond between the propyl chain and the aromatic ring, resulting in a dichlorophenyl cation and a methylpropene radical, or vice versa. The presence of an aromatic ring generally leads to a prominent molecular ion peak.

Expected Fragmentation Patterns in MS/MS of this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [M]⁺• | [M - 15]⁺ | •CH₃ | Dichlorophenyl-ethenyl cation |

| [M]⁺• | [C₇H₅Cl₂]⁺ | •C₄H₇ | Dichlorophenyl cation |

| [M]⁺• | [C₄H₇]⁺ | •C₇H₅Cl₂ | 2-methylallyl cation |

| [C₇H₅Cl₂]⁺ | [C₇H₄Cl]⁺ | •Cl | Chlorophenyl cation |

This table is predictive and based on general fragmentation principles.

Vibrational Spectroscopy Applications in Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the conformational aspects of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups and vibrational modes.

For this compound, the FT-IR spectrum is expected to exhibit characteristic bands for the aromatic ring, the alkene moiety, and the carbon-chlorine bonds. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibration of the propene group is expected to produce a band around 1650 cm⁻¹. The presence of the methyl group would be indicated by its characteristic symmetric and asymmetric C-H stretching and bending vibrations. The C-Cl stretching vibrations of the dichlorophenyl group would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Expected FT-IR Vibrational Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2975 - 2950 | C-H asymmetric stretch | Methyl (CH₃) |

| 2885 - 2865 | C-H symmetric stretch | Methyl (CH₃) |

| ~1650 | C=C stretch | Alkene |

| 1580 - 1450 | C=C stretch | Aromatic Ring |

| 1470 - 1430 | C-H asymmetric bend | Methyl (CH₃) |

| 1385 - 1375 | C-H symmetric bend | Methyl (CH₃) |

| 800 - 600 | C-Cl stretch | Aryl Halide |

This table is predictive and based on characteristic group frequencies.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar and symmetric bonds.

In the Raman spectrum of this compound, the symmetric C=C stretching vibration of the propene double bond is expected to be a strong and characteristic band. libretexts.org The symmetric "breathing" mode of the dichlorophenyl ring would also give rise to a significant Raman signal. The C-Cl bonds, being polarizable, are also expected to be Raman active. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Expected Raman Shifts for this compound:

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| ~1650 | C=C stretch | Alkene (strong) |

| ~1600 | Ring breathing | Aromatic (strong) |

| 800 - 600 | C-Cl stretch | Aryl Halide |

This table is predictive and based on typical Raman active modes.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic techniques provide information about the functional groups and connectivity, X-ray crystallography offers the definitive determination of the three-dimensional atomic arrangement in the solid state, provided a suitable single crystal can be grown.

Obtaining a high-quality single crystal is a prerequisite for X-ray diffraction analysis. For an organic compound like this compound, which is likely to be a solid or a high-boiling liquid at room temperature, several crystallization techniques can be employed. youtube.comyoutube.comresearchgate.netresearchgate.net

Common methods include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and the formation of crystals. The choice of solvent is crucial and can influence crystal quality and polymorphism. youtube.com

Vapor Diffusion: A solution of the compound is placed in a small open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization. youtube.com

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. The rate of cooling is a critical parameter for obtaining well-ordered crystals. youtube.com

Once a suitable single crystal is obtained and its structure is determined by X-ray diffraction, a wealth of information about the solid-state conformation and intermolecular interactions becomes available. For this compound, the crystal packing would be governed by a combination of weak non-covalent interactions.

Given the molecular structure, the following intermolecular interactions would be anticipated:

C-H···Cl Interactions: The hydrogen atoms of the methyl group and the aromatic ring can act as weak hydrogen bond donors to the electron-rich chlorine atoms of neighboring molecules. tandfonline.com

π-π Stacking: The dichlorophenyl rings of adjacent molecules may engage in π-π stacking interactions, where the aromatic rings are arranged in either a face-to-face or offset fashion. These interactions are a significant contributor to the cohesive energy of the crystal lattice in many aromatic compounds. researchgate.net

The analysis of these interactions provides insights into the supramolecular architecture and can help to rationalize the physical properties of the compound in the solid state, such as its melting point and solubility.

Conformational Preferences in the Crystalline State

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of experimental data on the crystalline structure of this compound. To date, the single-crystal X-ray diffraction data, which is essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state, has not been reported.

Consequently, detailed information regarding the conformational preferences of this compound in its crystalline form, including specific torsion angles, bond lengths, and bond angles, remains unelucidated. The lack of crystallographic studies means that insights into the packing of the molecules within a crystal lattice, as well as the intermolecular interactions that govern the solid-state conformation, are not available.

While computational modeling could offer theoretical predictions of the molecule's preferred conformations, such data falls outside the scope of experimentally determined crystalline state preferences. Therefore, a definitive analysis of the conformational preferences of this compound in the crystalline state is not possible at this time.

Data Tables

Due to the absence of published crystallographic data for this compound, no data tables for bond lengths, bond angles, or torsion angles in the crystalline state can be provided.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules. researchgate.netbiorxiv.org These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and energy of the system. For molecules like 3-(2,3-Dichlorophenyl)-2-methyl-1-propene, DFT with a suitable basis set, such as B3LYP/6-311G(d,p), is a common choice to balance accuracy and computational cost. researchgate.netbohrium.com

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is also crucial, as rotation around single bonds can lead to different stable conformers. By systematically rotating the phenyl group relative to the propene side chain, a potential energy scan can identify the global minimum energy conformer, which is the most likely structure to be observed.

Table 1: Predicted Geometrical Parameters for a Representative Dichlorophenyl Derivative Based on data for a similar compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. researchgate.net

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 - 1.75 | ||

| C=C (alkene) | ~1.34 | ||

| C-C (aromatic) | 1.38 - 1.40 | ||

| C-C-C (alkene) | ~120 | ||

| C-C-Cl | ~119 | ||

| Phenyl-Propene | Variable |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. mdpi.combiorxiv.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. frontiersin.org A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For chlorinated aromatic compounds, the positions of the chlorine atoms can significantly influence the energies of these orbitals. biorxiv.org

Table 2: Representative Frontier Molecular Orbital Data Based on data for a similar compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. mdpi.com

| Parameter | Energy (eV) |

| HOMO Energy | -5.947 |

| LUMO Energy | -2.389 |

| HOMO-LUMO Gap | 3.558 |

The distribution of electron density within a molecule determines its polarity and how it will interact with other molecules. Mulliken population analysis is a method to assign partial charges to each atom, providing insight into the charge distribution. researchgate.net

A more visual representation is the Molecular Electrostatic Potential (MEP) map. researchgate.netresearchgate.net This map plots the electrostatic potential onto the electron density surface of the molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the chlorine atoms and the double bond, and positive potential around the hydrogen atoms.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.govunesp.br By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies can be determined.

These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations in the computational method, allowing for a direct comparison with experimental spectra. unesp.br This correlation helps in assigning the observed spectral bands to specific molecular motions, such as C-H stretches, C=C stretches, and C-Cl stretches.

Table 3: Calculated vs. Experimental Vibrational Frequencies for a Related Dichlorophenyl Compound Based on data for (E)-3-(2,6-dichlorophenyl)-acrylamide. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3462 | 3269 |

| C=O Stretch | 1681 | 1691 |

| C=C Stretch | ~1600-1650 | ~1600-1650 |

| C-Cl Stretch | ~700-800 | ~700-800 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), and can be compared with experimental data to validate the proposed structure. nih.gov For this compound, predictions would be made for the chemical shifts of the aromatic protons, the vinylic protons, the methyl protons, and all the carbon atoms.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for a Structurally Similar Compound Based on data for 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. mdpi.com

| Atom Type | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic Protons | 7.2 - 7.8 | 7.2 - 7.8 |

| Vinylic Protons | 5.0 - 6.0 | Not Applicable |

| Methyl Protons | ~1.8 | Not Applicable |

| Aromatic Carbons | 115 - 140 | 115 - 140 |

| Vinylic Carbons | ~115, ~140 | Not Applicable |

| Methyl Carbon | ~20 | Not Applicable |

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations could be used to study its conformational flexibility in detail. Furthermore, by including solvent molecules in the simulation box, the effects of solvation on the molecule's structure and dynamics can be investigated. This is particularly important for understanding how the molecule behaves in solution, which is its natural state for many chemical reactions and biological processes.

Conformational Ensemble Sampling

Methods for conformational sampling range from relatively fast molecular mechanics (MM) force field calculations to more accurate but computationally intensive quantum mechanics (QM) methods like Density Functional Theory (DFT). For flexible molecules, advanced techniques such as replica-exchange molecular dynamics (REMD) or metadynamics can be employed to overcome energy barriers and sample a wider range of the conformational space more efficiently. numberanalytics.com These methods are particularly useful for exploring the rotational barriers around the single bonds in this compound.

The key flexible bonds in this molecule are the C-C bond connecting the phenyl ring to the propyl chain and the C-C bond within the propyl chain. Rotation around these bonds will give rise to different spatial arrangements of the dichlorophenyl group relative to the propene moiety. The presence of the methyl group and the ortho- and meta-chlorine atoms will introduce steric hindrance, influencing the preferred dihedral angles and the relative energies of the conformers.

Table 1: Illustrative Conformational Analysis of this compound This table presents hypothetical data for illustrative purposes, based on typical values for similar molecular fragments.

Solvent-Solute Interaction Studies

The solvent environment can significantly influence the conformation, reactivity, and properties of a solute molecule. acs.orgnih.gov Computational methods are essential for understanding these complex solute-solvent interactions at a molecular level. These methods can be broadly categorized into implicit and explicit solvent models. mdpi.com

Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to estimate solvation energies. mdpi.com Explicit solvent models, in contrast, involve simulating a number of individual solvent molecules around the solute. This approach, often performed using QM/MM (Quantum Mechanics/Molecular Mechanics) methods, provides a more detailed and accurate picture of specific interactions like hydrogen bonding, although it is more computationally demanding. nih.gov

For this compound, the interactions with a solvent will be dictated by its molecular structure: a largely nonpolar hydrocarbon framework combined with a more polar dichlorophenyl ring. In nonpolar solvents, van der Waals forces would be the dominant interaction. In polar solvents, dipole-dipole interactions between the solvent and the polar C-Cl bonds would also play a significant role. Computational studies can quantify the strength of these interactions by calculating properties such as the solvation free energy.

Table 2: Illustrative Solvation Free Energy of this compound in Various Solvents This table presents hypothetical data calculated using an implicit solvent model for illustrative purposes.

Reaction Pathway and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. catalysis.blog By mapping the potential energy surface (PES), scientists can identify the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. acs.org A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. github.io

Energy Barriers and Reaction Kinetics Predictions

The energy difference between the reactants and the transition state is the activation energy or energy barrier. This barrier is a critical factor in determining the rate of a reaction. Transition State Theory (TST) provides a framework for relating the properties of the transition state to the macroscopic reaction rate constant. fiveable.mewikipedia.org The Eyring equation, a central part of TST, uses the calculated free energy of activation to predict the rate constant. fiveable.me Computational methods can be used to locate the transition state structure and calculate its energy, thereby predicting the kinetic feasibility of a proposed reaction pathway. For this compound, one could investigate reactions such as electrophilic addition to the double bond or nucleophilic aromatic substitution.

Table 3: Illustrative Calculated Kinetic Parameters for a Hypothetical Electrophilic Addition to this compound This table presents hypothetical data for illustrative purposes.

Mechanistic Insights from Computational Catalysis

Many chemical transformations are facilitated by catalysts, which provide an alternative reaction pathway with a lower activation energy. Computational catalysis uses quantum chemical methods to study the detailed steps of a catalytic cycle, including substrate binding, bond activation, and product release. nih.govfrontiersin.org These studies are crucial for understanding catalyst efficiency and selectivity and for designing new and improved catalysts. nih.govacs.org For a molecule like this compound, computational methods could be used to explore its participation in transition-metal-catalyzed reactions, such as Heck or Suzuki cross-coupling reactions, by modeling the interactions with the metal center and elucidating the mechanism of each elementary step in the catalytic cycle. researchgate.net

Non-Linear Optical Properties (NLO) Prediction and Analysis

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, such as optical switching and frequency conversion. acs.org Computational quantum chemistry, especially Density Functional Theory (DFT), has become a standard tool for predicting and analyzing the NLO response of molecules. worldscientific.comanalis.com.my The key NLO properties are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which describe the linear and non-linear response of the molecular electron cloud to an external electric field.

A large NLO response is often associated with molecules that have an extended π-conjugated system and strong electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. jmcs.org.mx While this compound does not possess a classic donor-acceptor structure, computational analysis can provide a quantitative prediction of its NLO properties and offer insights into how its structure could be modified to enhance them.

Table 4: Illustrative Predicted NLO Properties of this compound This table presents hypothetical data calculated using DFT for illustrative purposes.

QSAR/QSPR Methodologies for Structure-Reactivity/Property Relationship Elucidation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. acs.orgrsc.org These models are built by developing a mathematical relationship between a set of calculated molecular descriptors and an observed property. mdpi.com The goal is to create a model that can predict the property for new, untested compounds. researchgate.net

In the context of QSPR, and excluding biological activity, these methodologies can be applied to predict a wide range of physicochemical properties such as boiling point, vapor pressure, solubility, and refractive index. For a series of related substituted phenyl-propenes, molecular descriptors for each compound (including electronic, steric, and topological parameters) could be calculated. A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build a model correlating these descriptors with an experimentally measured property. This QSPR model could then be used to predict the property for this compound or other similar compounds.

Table of Compounds Mentioned

Chemical Reactivity and Mechanistic Studies

Electrophilic Addition Reactions at the Alkene Moiety

The electron-rich π-bond of the alkene is susceptible to attack by electrophiles. libretexts.org The regioselectivity of these additions is influenced by the formation of the most stable carbocation intermediate. ucalgary.ca For 3-(2,3-Dichlorophenyl)-2-methyl-1-propene, this results in the formation of a tertiary carbocation, which is stabilized by both the inductive effect of the methyl group and resonance with the adjacent phenyl ring. youtube.com

The halogenation of this compound with halogens like bromine (Br₂) or chlorine (Cl₂) is expected to proceed through a standard electrophilic addition mechanism. The reaction is initiated by the attack of the alkene's π-electrons on the halogen, leading to the formation of a cyclic halonium ion intermediate. A subsequent backside attack by the halide ion on the more substituted carbon of the halonium ion ring results in the formation of a vicinal dihalide. This mechanism typically leads to anti-addition of the two halogen atoms across the double bond.

It is important to note that under conditions of low halogen concentration and the presence of UV light, allylic or benzylic halogenation can occur via a free-radical mechanism. libretexts.orglibretexts.org This would lead to substitution at the carbon adjacent to the double bond rather than addition across it. libretexts.orgyoutube.com

Hydrohalogenation involves the addition of a hydrogen halide (HX, where X = Cl, Br, I) across the double bond. wikipedia.orgmasterorganicchemistry.com This reaction proceeds in a two-step mechanism involving a carbocation intermediate. chadsprep.compressbooks.pubyoutube.com The initial step is the protonation of the alkene by the hydrogen halide, which, in accordance with Markovnikov's rule, occurs at the less substituted carbon of the double bond to form the more stable tertiary carbocation at the 2-position. wikipedia.orgpressbooks.publeah4sci.com The halide ion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. libretexts.orgchadsprep.com

Hydration of the alkene can be accomplished by reaction with water in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism is analogous to hydrohalogenation, where the alkene is first protonated to form the stable tertiary carbocation. A water molecule then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the corresponding tertiary alcohol.

Table 1: Predicted Products of Electrophilic Addition Reactions

| Reaction | Reagent(s) | Predicted Major Product |

| Halogenation | Br₂ in CCl₄ | 1,2-Dibromo-3-(2,3-dichlorophenyl)-2-methylpropane |

| Hydrohalogenation | HBr | 2-Bromo-3-(2,3-dichlorophenyl)-2-methylpropane |

| Hydration | H₂O, H₂SO₄ (cat.) | 3-(2,3-Dichlorophenyl)-2-methylpropan-2-ol |

Nucleophilic Substitution Reactions Involving Chlorine Atoms (if applicable)

The chlorine atoms attached to the aromatic ring are generally unreactive towards nucleophilic substitution under typical laboratory conditions.

Aryl halides, such as the dichlorophenyl group in this molecule, are resistant to both Sₙ1 and Sₙ2 reactions. libretexts.org The Sₙ1 mechanism is highly unfavorable because it would require the formation of a very unstable aryl cation. libretexts.orgwikipedia.org The Sₙ2 mechanism is also not feasible due to the steric hindrance of the benzene (B151609) ring, which prevents the necessary backside attack by a nucleophile. libretexts.org

While direct displacement is not viable, nucleophilic aromatic substitution (SₙAr) can occur if the aromatic ring is sufficiently activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgwikipedia.org The SₙAr mechanism involves the addition of a nucleophile to the ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the halide. libretexts.orgwikipedia.org In this compound, the chlorine atoms themselves are deactivating, and there are no strong activating groups like nitro groups present. Therefore, forcing conditions, such as high temperatures and pressures, would be necessary for any SₙAr reaction to proceed. acs.orgwikipedia.org

Oxidation and Reduction Chemistry

Both the alkene and the aromatic ring can undergo oxidation and reduction, typically under different reaction conditions.

Oxidation: The alkene double bond is susceptible to oxidation. Treatment with ozone (O₃) followed by a reductive work-up (e.g., with zinc and water) would cleave the double bond to yield 2,3-dichlorobenzaldehyde (B127699) and acetone. An oxidative work-up would produce 2,3-dichlorobenzoic acid. Other oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can also be used for this transformation. Selective oxidation of the styrene (B11656) derivative to a ketone using a palladium catalyst and hydrogen peroxide is also a known transformation. organic-chemistry.org The vinyl group of styrene derivatives can also be oxidized to benzaldehyde (B42025) under specific electrochemical conditions. rsc.org

Reduction: Catalytic hydrogenation is a common method for the reduction of the alkene. Using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will reduce the double bond to a single bond, yielding 3-(2,3-Dichlorophenyl)-2-methylpropane. The reduction of the aryl chlorides is more difficult and requires harsher conditions or specialized catalysts.

Table 2: Predicted Products of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Predicted Major Product(s) |

| Ozonolysis (Reductive Work-up) | 1. O₃; 2. Zn/H₂O | 2,3-Dichlorobenzaldehyde and Acetone |

| Ozonolysis (Oxidative Work-up) | 1. O₃; 2. H₂O₂ | 2,3-Dichlorobenzoic acid and Acetone |

| Catalytic Hydrogenation | H₂, Pd/C | 3-(2,3-Dichlorophenyl)-2-methylpropane |

Epoxidation Reactions and Diastereoselectivity

The epoxidation of this compound involves the conversion of its carbon-carbon double bond into an epoxide ring. This transformation can be achieved using various oxidizing agents, such as peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic processes.

Table 1: Common Reagents for Alkene Epoxidation

| Reagent | Typical Conditions | Stereoselectivity |

|---|---|---|

| m-CPBA | CH₂Cl₂, rt | Generally controlled by sterics; syn-addition |

| Osmium Tetroxide (OsO₄) / NMO | Acetone/water, rt | Syn-dihydroxylation, not epoxidation organic-chemistry.org |

Note: This table represents general reactivity for alkenes. Specific outcomes for this compound may vary.

Catalytic Hydrogenation and Selectivity

Catalytic hydrogenation of this compound presents a challenge in selectivity, as both the alkene double bond and the chloro-substituted aromatic ring can be reduced. The reaction typically involves the use of a metal catalyst such as palladium, platinum, or nickel under a hydrogen atmosphere.

The primary goal in such a reaction would often be the selective hydrogenation of the double bond to yield 3-(2,3-Dichlorophenyl)-2-methylpropane without affecting the aromatic ring or the chlorine substituents (dehalogenation). Achieving this selectivity depends on the choice of catalyst, solvent, temperature, and pressure. For instance, in the hydrogenation of chloronitrobenzene, selective reduction of the nitro group over dehalogenation is a known challenge that can be controlled by catalyst choice. rsc.org

Table 2: Potential Products of Catalytic Hydrogenation and Selectivity Factors

| Potential Product | Reaction Pathway | Factors Favoring Formation |

|---|---|---|

| 3-(2,3-Dichlorophenyl)-2-methylpropane | Alkene Hydrogenation | Mild conditions (low H₂ pressure, rt), Pd/C catalyst |

| 3-Phenyl-2-methylpropane | Complete Dehalogenation and Alkene Hydrogenation | Harsh conditions (high H₂ pressure, high temp.), strong catalysts (e.g., Raney Nickel) |

Note: This table is based on general principles of catalytic hydrogenation. nih.govyoutube.com Specific experimental validation for this compound is required.

Free Radical Reactions and Polymerization Tendencies

The alkene moiety in this compound, being structurally similar to substituted styrenes, suggests a propensity for free radical reactions, including polymerization. hacettepe.edu.tr Free radical polymerization is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN, which creates a radical species that adds across the double bond.

The polymerization would proceed via a chain-growth mechanism. libretexts.org The presence of the dichlorophenyl group, an electron-withdrawing group, would influence the reactivity of the monomer and the stability of the resulting polymer. In studies of substituted styrenes, electron-withdrawing substituents have been shown to affect the rate of polymerization. hacettepe.edu.tr

It is anticipated that this compound can undergo homopolymerization or copolymerization with other vinyl monomers. The resulting polymer would have a repeating unit derived from the monomer, with the dichlorophenyl and methyl groups as pendant functionalities. The steric bulk of the dichlorophenyl group might, however, influence the rate and degree of polymerization. hacettepe.edu.tr

Aromatic Substitution Reactions on the Dichlorophenyl Ring

The dichlorophenyl ring in this compound is susceptible to electrophilic aromatic substitution, although its reactivity is significantly influenced by the two chlorine atoms and the alkyl side chain. Chlorine atoms are known to be deactivating yet ortho-, para-directing groups. stackexchange.comlibretexts.orgpiper2008.comgauthmath.comtutorsglobe.com This is due to the interplay of their electron-withdrawing inductive effect, which deactivates the ring, and their electron-donating resonance effect, which directs incoming electrophiles to the ortho and para positions relative to the chlorine. gauthmath.com

In the case of the 1,2-dichlorophenyl moiety, the potential sites for electrophilic attack are C4, C5, and C6. The directing effects of the two chlorine atoms and the activating effect of the alkyl side chain would determine the regiochemical outcome of reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions. The positions ortho and para to the chlorine atoms are the least deactivated and therefore the most likely sites of substitution. stackexchange.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position of Substitution | Influence of Substituents | Predicted Reactivity |

|---|---|---|

| C4 | Para to C1-Cl, Meta to C2-Cl | Favorable |

| C5 | Meta to C1-Cl, Para to C2-Cl | Favorable |

Note: This table provides a qualitative prediction based on established principles of electrophilic aromatic substitution. piper2008.comtutorsglobe.com

Derivatization Studies and Functional Group Interconversions

The presence of both an alkene and aryl halides allows for a wide range of derivatization reactions, enabling the synthesis of a variety of related compounds.

Modification of the Alkene Functionality

The alkene double bond is a versatile handle for numerous functional group transformations.

Hydroboration-Oxidation: This two-step reaction would convert the alkene into an alcohol. Following anti-Markovnikov's rule, the hydroxyl group would add to the less substituted carbon of the double bond, yielding 3-(2,3-Dichlorophenyl)-2-methyl-1-propanol. ncert.nic.inmasterorganicchemistry.comchemistrysteps.comlibretexts.orgdoubtnut.com

Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive workup (e.g., with dimethyl sulfide), would yield 2,3-dichlorobenzaldehyde and acetone. researchgate.netyoutube.commasterorganicchemistry.comquora.comresearchgate.net An oxidative workup would produce 2,3-dichlorobenzoic acid.

Dihydroxylation: The alkene can be converted to a vicinal diol using reagents like osmium tetroxide (syn-dihydroxylation) or through the opening of an epoxide (anti-dihydroxylation), resulting in 3-(2,3-Dichlorophenyl)-2-methyl-1,2-propanediol. organic-chemistry.orglibretexts.orglibretexts.orgmasterorganicchemistry.com

Transformations Involving the Halogen Substituents

The chlorine atoms on the aromatic ring can be replaced using various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst and a base would replace one or both chlorine atoms with an aryl or vinyl group. wikipedia.orgacs.orgorganic-chemistry.orglibretexts.orgmdpi.com

Heck Reaction: Coupling with an alkene under palladium catalysis would introduce a new alkenyl substituent in place of a chlorine atom. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.combyjus.com

Buchwald-Hartwig Amination: This reaction would allow for the formation of a C-N bond by coupling with an amine, replacing a chlorine atom with a primary or secondary amino group. wikipedia.orglibretexts.orgbeilstein-journals.orgorganic-chemistry.orgyoutube.com

The relative reactivity of the two chlorine atoms in these reactions would depend on their electronic and steric environment.

Table 4: Potential Cross-Coupling Reactions of the Dichlorophenyl Group

| Reaction Name | Coupling Partner | Resulting Functional Group |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | C-R (Aryl, Vinyl) |

| Heck Reaction | Alkene | C-alkenyl |

Note: The feasibility and selectivity of these reactions for this compound would require experimental investigation.

Applications in Advanced Organic Synthesis and Materials Chemistry Research

Role as a Synthetic Building Block for Complex Molecular Architectures

Synthetic building blocks are relatively simple molecules that can be used to construct more complex chemical structures. youtube.com Their value is determined by the reactive handles they possess and the structural motifs they introduce.

Precursor in Multistep Organic Syntheses

Multistep synthesis is a cornerstone of organic chemistry, enabling the creation of complex molecules like pharmaceuticals and natural products from simpler starting materials. rsc.orgd-nb.inforsc.org The process involves a sequence of chemical reactions where the product of one step becomes the reactant for the next. rsc.org While substituted styrenes and related phenylpropenes can be valuable precursors, there are no documented multistep synthetic routes that utilize 3-(2,3-dichlorophenyl)-2-methyl-1-propene as a starting material or intermediate.

Chiral Auxiliary or Ligand Scaffold Development

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com After fulfilling its role, the auxiliary is typically removed. sigmaaldrich.com The development of new chiral auxiliaries is a significant area of research aimed at improving the efficiency of asymmetric synthesis. nih.gov Similarly, molecular scaffolds are core structures upon which ligands for metal catalysts are built. The dichlorophenyl and methallyl groups of this compound could theoretically be incorporated into such structures. However, there is no published research demonstrating the development or use of this specific compound as a chiral auxiliary or as a scaffold for ligand synthesis.

Utilization in Polymer Chemistry Research

The alkene functional group in this compound suggests potential utility as a monomer in polymerization reactions. Monomers are the fundamental repeating units that link together to form a polymer.

Incorporation into Polymer Backbones

The properties of a polymer are largely determined by the chemical structure of its constituent monomers. The incorporation of a monomer containing dichlorinated phenyl rings, such as this compound, could potentially impart specific properties like increased refractive index, thermal stability, or flame retardancy to the resulting polymer. At present, no studies have reported the homopolymerization of this monomer or its copolymerization with other monomers to form new polymer backbones.

Functionalization of Polymer Surfaces

Surface functionalization involves modifying the surface of a pre-existing polymer to alter its properties, such as wettability, biocompatibility, or adhesion. While molecules with reactive groups can be grafted onto polymer surfaces, there is no literature available that describes the use of this compound for this purpose.

Advanced Analytical Methodologies for Research Purposes

Spectrophotometric Assays for Concentration Determination in Research Samples

Spectrophotometric methods offer a rapid and straightforward means of determining the concentration of an analyte in solution, provided the sample matrix is not overly complex.

UV-Visible spectroscopy is based on the absorption of light by a molecule, which promotes electrons from a ground state to a higher energy state. The structure of "3-(2,3-Dichlorophenyl)-2-methyl-1-propene" contains a dichlorinated benzene (B151609) ring and a propene chain, which together form a conjugated system that acts as a chromophore. shimadzu.com Aromatic compounds like benzene exhibit characteristic absorption peaks in the UV region, typically around 255 nm. shimadzu.com The presence of substituents on the benzene ring, such as chlorine atoms and the methylpropene group, can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) and alter the absorption intensity. shimadzu.com For instance, dichlorophenol isomers show absorption bands in the 280-290 nm range. researchgate.net Therefore, a suitable wavelength for the quantitative analysis of "this compound" would likely be found in the 220-290 nm range. To develop a quantitative assay, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the predetermined λmax. The concentration of the compound in research samples can then be determined by measuring their absorbance and interpolating from the calibration curve, in accordance with the Beer-Lambert law.

Method Validation Protocols for Research Applications

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a formal validation process. slideshare.net The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures. altabrisagroup.comgmp-compliance.orgloesungsfabrik.dejordilabs.com For research applications, key validation parameters include specificity, linearity, precision, accuracy, and robustness.

Specificity: This ensures that the analytical signal is solely attributable to the target analyte and is not affected by the presence of other components such as impurities or matrix components. altabrisagroup.com

Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. altabrisagroup.com

Precision: Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). slideshare.net

Accuracy: Measures the closeness of the test results obtained by the method to the true value. altabrisagroup.com

Robustness: Indicates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. altabrisagroup.com

Table 3: General Method Validation Protocol and Acceptance Criteria based on ICH Q2(R1)

| Validation Parameter | Procedure | Typical Acceptance Criterion |

|---|---|---|

| Specificity | Analyze blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time or wavelength. | Peak purity index > 0.99; Baseline resolution > 1.5 from nearest peak. |

| Linearity & Range | Analyze a minimum of 5 concentrations across the desired range (e.g., 80-120% of expected concentration). | Correlation coefficient (R²) ≥ 0.999. |

| Precision (Repeatability) | Perform ≥6 replicate measurements at 100% of the test concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Precision (Intermediate) | Repeat the analysis on different days, with different analysts, or on different equipment. | RSD ≤ 2.0%. |

| Accuracy | Perform recovery studies on spiked matrix samples at ≥3 concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |

| Robustness | Introduce small, deliberate changes to method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C). | System suitability parameters remain within limits; RSD of results ≤ 2.0%. |

Derivatization Techniques for Enhanced Analytical Detection

For research purposes, the analytical detection of "this compound" can be significantly enhanced through chemical derivatization. This process involves chemically modifying the analyte to produce a new compound with properties more suitable for a chosen analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Derivatization can improve volatility, increase thermal stability, enhance detector response, and provide more structural information for unambiguous identification. youtube.comjfda-online.comchromatographyonline.com The primary site for derivatization on the this compound molecule is the reactive carbon-carbon double bond of the propene group.

Several derivatization strategies can be employed, focusing on reactions with the alkene functional group. These include epoxidation, dihydroxylation, and halogenation, each offering distinct advantages for analytical detection.

Epoxidation

Epoxidation involves the addition of a single oxygen atom across the double bond to form an epoxide. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). aceorganicchem.comchemistrysteps.com The resulting derivative, 2-(2,3-dichlorobenzyl)-2-methyloxirane, is more polar than the parent compound but remains sufficiently volatile for GC-MS analysis. The introduction of the epoxide ring alters the chromatographic retention time and generates a unique mass spectrum, aiding in its selective detection and confirmation in complex matrices.

The reaction is a concerted syn-addition, meaning the oxygen atom adds to the same face of the double bond. chemistrysteps.com This stereospecificity is a key feature of the reaction. For analytical purposes, the conversion to an epoxide can improve chromatographic peak shape and provide characteristic mass fragmentation patterns upon electron ionization, such as the cleavage of the C-C bond adjacent to the oxirane ring.

| Parameter | Value | Reference |

| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) | aceorganicchem.com |

| Solvent | Dichloromethane (CH₂Cl₂) | chemistrysteps.com |

| Temperature | Room Temperature (approx. 25 °C) | chemistrysteps.com |

| Reaction Time | 1-3 hours | N/A |

| Derivative | 2-(2,3-dichlorobenzyl)-2-methyloxirane | N/A |

| Analytical Advantage | Unique mass spectrum, altered retention time | aceorganicchem.com |

Dihydroxylation

Dihydroxylation converts the alkene into a vicinal diol (a glycol), a compound with two hydroxyl (-OH) groups on adjacent carbons. libretexts.org This transformation significantly increases the polarity of the analyte. The resulting diol, 3-(2,3-dichlorophenyl)-2-methylpropane-1,2-diol, has low volatility and is not ideal for direct GC-MS analysis. However, the newly introduced hydroxyl groups can be subsequently derivatized, most commonly through silylation.

Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant, or with cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.org Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening. libretexts.org

The diol product is then typically reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the polar -OH groups into nonpolar trimethylsilyl (-OTMS) ethers. This two-step derivatization process yields a volatile and thermally stable derivative suitable for GC-MS, which often exhibits excellent chromatographic properties and produces characteristic mass fragments useful for structural elucidation.

| Parameter | Value | Reference |

| Primary Reagent (Syn) | Osmium Tetroxide (catalytic) with N-Methylmorpholine N-oxide (NMO) | libretexts.org |

| Secondary Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | |

| Derivative (Final) | 1-(2,3-dichlorophenyl)-2-methyl-2,3-bis(trimethylsilyloxy)propane | N/A |

| Analytical Advantage | Increased volatility and stability for GC-MS, characteristic fragments | youtube.com |

Halogenation

Halogenation involves the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond. chemistrysteps.comchemguide.co.uk This reaction proceeds rapidly at room temperature, often in an inert solvent like dichloromethane. pressbooks.pub The reaction with this compound would yield a vicinal dihalide, for example, 1,2-dibromo-3-(2,3-dichlorophenyl)-2-methylpropane.

This derivatization method offers several analytical benefits. The addition of two heavy halogen atoms significantly increases the molecular weight of the analyte, shifting its mass-to-charge ratio (m/z) to a higher, often more selective, region of the mass spectrum. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) or chlorine (approximately 3:1 ratio of ³⁵Cl and ³⁷Cl) provides a highly characteristic signature in the mass spectrum, enabling confident identification of the derivative. The reaction is stereospecific, resulting in anti-addition of the two halogen atoms. masterorganicchemistry.comorganicchemistrytutor.com

| Parameter | Value | Reference |

| Reagent | Bromine (Br₂) | chemistrysteps.com |

| Solvent | Dichloromethane (CH₂Cl₂) | pressbooks.pub |

| Temperature | Room Temperature (approx. 25 °C) | chemguide.co.uk |

| Reaction Time | < 30 minutes | N/A |

| Derivative | 1,2-dibromo-3-(2,3-dichlorophenyl)-2-methylpropane | N/A |

| Analytical Advantage | High mass shift, characteristic isotopic patterns for MS confirmation | masterorganicchemistry.com |

Environmental Fate and Degradation Pathways in Academic Contexts

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

The presence of a dichlorinated aromatic ring and a double bond in 3-(2,3-Dichlorophenyl)-2-methyl-1-propene suggests that it will be susceptible to photolytic degradation. The absorption of ultraviolet (UV) radiation can lead to the excitation of electrons in the molecule, initiating a series of chemical reactions.

Identification of Photoproducts

Direct photolysis of chlorinated aromatic compounds can lead to the cleavage of the carbon-chlorine bond, a process that can be enhanced in the presence of photosensitizers. For this compound, this could result in the formation of monochlorinated or fully dechlorinated phenylpropene derivatives.

Indirect photolysis, mediated by reactive oxygen species such as hydroxyl radicals (•OH) generated from the photolysis of other substances in the environment (e.g., nitrates, dissolved organic matter), is also a probable degradation pathway. nih.gov The reaction of •OH with the aromatic ring can lead to the formation of dichlorinated hydroxyphenyl derivatives. Attack on the alkene double bond could result in the formation of epoxides, which can be further hydrolyzed to diols.

Table 1: Predicted Photoproducts of this compound

| Predicted Photoproduct | Formation Pathway |

| 3-(2-Chlorophenyl)-2-methyl-1-propene | Reductive dechlorination |

| 3-(3-Chlorophenyl)-2-methyl-1-propene | Reductive dechlorination |

| 3-Phenyl-2-methyl-1-propene | Complete reductive dechlorination |

| Dichlorinated methyl-phenylpropene epoxide | •OH attack on the double bond |

| Dichlorinated methyl-phenylpropane-1,2-diol | Hydrolysis of the epoxide |

| Dichlorinated hydroxyphenyl-2-methyl-1-propene isomers | •OH attack on the aromatic ring |

Kinetic Studies of Photodegradation

The kinetics of the photodegradation of this compound would likely follow pseudo-first-order kinetics. The rate of degradation would be influenced by factors such as the intensity of UV radiation, the pH of the medium, and the presence of photosensitizing agents. Studies on the reaction of chlorine atoms with various alkenes have shown that the rate constants are high, suggesting that the double bond in the target molecule would be reactive towards radical species. rsc.org For instance, the rate constants for the reaction of chlorine atoms with propene and isobutene are in the order of 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. rsc.org

Biotransformation and Biodegradation Pathways by Model Microorganisms

The biodegradation of chlorinated hydrocarbons is a well-documented process, often involving co-metabolism where the microorganism does not use the compound as a primary carbon source.

Enzymatic Degradation Mechanisms

The degradation of this compound by microorganisms is anticipated to be initiated by enzymes such as mono- and dioxygenases. These enzymes can attack both the aromatic ring and the alkene side chain. Cytochrome P450 monooxygenases, for example, are known to catalyze the epoxidation of double bonds and the hydroxylation of aromatic rings.

Drawing parallels with the degradation of 1,3-dichloropropene (B49464), a key initial step could be the oxidation of the methylpropene side chain. nih.govusda.gov Studies on Rhodococcus species have shown the degradation of 1,3-dichloropropene to 3-chloroallyl alcohol and subsequently to 3-chloroacrylic acid. nih.govusda.gov A similar pathway for this compound would involve the formation of the corresponding alcohol and carboxylic acid.

Reductive dechlorination of the phenyl ring is another plausible enzymatic pathway, particularly under anaerobic conditions. This has been observed in the degradation of DDT, where it is converted to DDD. acs.org

Metabolite Identification in Bioreactor Systems

In a bioreactor system, the metabolites of this compound would likely include a series of oxidized and dechlorinated products. Based on analogous compounds, the following metabolites could be expected.

Table 2: Predicted Metabolites of this compound in a Bioreactor System

| Predicted Metabolite | Enzymatic Pathway | Analogous Compound |

| 3-(2,3-Dichlorophenyl)-2-methyl-1-propen-3-ol | Monooxygenase | 1,3-Dichloropropene nih.govusda.gov |

| 3-(2,3-Dichlorophenyl)-2-methyl-1-propenoic acid | Dehydrogenase | 1,3-Dichloropropene nih.govusda.gov |

| 3-(Monochlorophenyl)-2-methyl-1-propene isomers | Reductive dehalogenase | DDT acs.org |

| Dichlorodihydroxyphenyl-2-methyl-1-propene | Dioxygenase | Chlorinated aromatics |

Hydrolysis Pathways and Chemical Stability in Aqueous Environments

The chemical stability of this compound in aqueous environments will be influenced by its susceptibility to hydrolysis. The presence of chlorine atoms on the phenyl ring and the alkene side chain can influence the reactivity of the molecule. While the C-Cl bonds on the aromatic ring are generally stable to hydrolysis under ambient conditions, the allylic C-Cl bond, if present, would be more susceptible to nucleophilic substitution by water. However, in the specified molecule, the chlorine atoms are on the phenyl ring.

The double bond can undergo hydration, particularly under acidic conditions, to form an alcohol. The rate of this reaction is generally slow for simple alkenes but can be catalyzed. Given the structure, hydrolysis is likely to be a minor degradation pathway compared to photolysis and biodegradation. The hydrolysis of similar chlorinated alkenes is often a slow process, with half-lives that can be quite long in the absence of catalysts or microbial activity.

Transport and Partitioning Behavior in Model Environmental Compartments (e.g., soil, water)